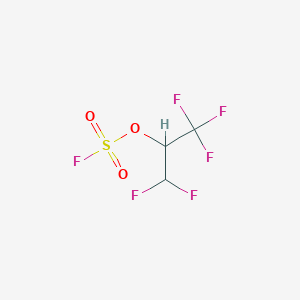

1,1,1,3,3-Pentafluoroisopropyl fluorosulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1,1,3,3-pentafluoro-2-fluorosulfonyloxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F6O3S/c4-2(5)1(3(6,7)8)12-13(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFXCJZFHUKHTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)F)(C(F)(F)F)OS(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 1,1,1,3,3-Pentafluoroisopropyl fluorosulfate

Technical Guide: 1,1,1,3,3-Pentafluoroisopropyl Fluorosulfate (PFUi-FS)

Executive Summary

This compound (PFUi-FS) represents a specialized intersection between organofluorine chemistry and Sulfur(VI) Fluoride Exchange (SuFEx) technology. As the fluorosulfate ester of 1,1,1,3,3-pentafluoropropan-2-ol, this reagent serves two distinct but critical roles in drug discovery:

-

A Latent Electrophile: It acts as a "warhead" for covalent protein modification, targeting tyrosine and lysine residues under specific biological conditions.

-

A Lipophilic Bioisostere: It introduces the metabolically stable 1,1,1,3,3-pentafluoroisopropyl motif, modulating pKa and lipophilicity in lead optimization.

This guide details the structural properties, validated synthesis protocols, and mechanistic applications of PFUi-FS, designed for researchers utilizing SuFEx for chemical biology and late-stage functionalization.

Chemical Identity & Physicochemical Properties

PFUi-FS combines a highly fluorinated alkyl chain with a pseudo-halide leaving group (

Table 1: Chemical Specification & Physical Properties

| Property | Value / Description | Notes |

| IUPAC Name | 1,1,1,3,3-Pentafluoropropan-2-yl sulfurofluoridate | |

| Molecular Formula | ||

| Molecular Weight | 236.11 g/mol | |

| Structure | Chiral center at C2 | |

| Precursor Alcohol | 1,1,1,3,3-Pentafluoropropan-2-ol | CAS: 676-49-3 |

| Predicted Boiling Point | 105–110 °C | Based on homologous series |

| Solubility | DCM, THF, Acetonitrile, DMSO | Hydrophobic; low water solubility |

| Stability | Stable at pH 4–8; Hydrolyzes at pH > 10 | Resistant to reduction |

Synthesis Protocols

Two primary routes exist for synthesizing PFUi-FS. Method A is the preferred laboratory standard due to operational simplicity and high yields, utilizing the SuFEx "gas-to-liquid" transfer.

Method A: The SuFEx Route (Alcohol Activation)

Rationale: Direct activation of the commercially available alcohol using Sulfuryl Fluoride (

Reagents:

-

1,1,1,3,3-Pentafluoropropan-2-ol (1.0 equiv)

-

Sulfuryl Fluoride (

) (Balloon or bubbling) -

Triethylamine (

) (2.0 equiv) -

Dichloromethane (DCM) (0.2 M)

Protocol:

-

Setup: Flame-dry a round-bottom flask and purge with nitrogen. Add 1,1,1,3,3-pentafluoropropan-2-ol and DCM.

-

Base Addition: Cool to 0 °C. Add

dropwise. -

Gas Introduction: Introduce

gas into the headspace (or bubble slowly) for 15 minutes. Caution: -

Reaction: Stir at room temperature (RT) for 4–6 hours. Monitor by

NMR (Look for disappearance of alcohol signal and appearance of -

Workup: Dilute with DCM, wash with 1N HCl (to remove amine salts), then water. Dry over

. -

Purification: Concentrate under reduced pressure. Distillation is recommended for high purity.

Method B: The Fluoroolefin Route (Industrial)

Rationale: Addition of fluorosulfuric acid to the alkene. Used when the alkene precursor is more accessible.

Reagents:

-

1,1,3,3,3-Pentafluoropropene (1.0 equiv)

-

Fluorosulfuric acid (

) (1.1 equiv)

Protocol:

-

Condense 1,1,3,3,3-pentafluoropropene into a Hastelloy autoclave at -78 °C.

-

Slowly add

. -

Warm to RT and stir for 12 hours.

-

Distill the product directly from the reaction mixture.

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow for both synthesis methods, highlighting the critical decision points.

Figure 1: Comparative synthetic routes for PFUi-FS. Method A (Blue) is recommended for research applications due to milder conditions.

Applications in Drug Discovery

Covalent Chemoproteomics (SuFEx)

PFUi-FS serves as a "context-dependent" electrophile. Unlike sulfonyl chlorides (which are highly reactive and non-specific), fluorosulfates are relatively stable until activated by a specific protein microenvironment—typically a tyrosine or lysine residue aided by hydrogen bonding or proximal basic residues.

-

Mechanism: The protein nucleophile attacks the sulfur center, displacing the fluoride ion.

-

Utility: Used to map "ligandable" pockets in proteins that are difficult to target with reversible inhibitors.

Bioisosteric Replacement

The 1,1,1,3,3-pentafluoroisopropyl group is a bioisostere for the isopropyl group.

-

Metabolic Stability: The C-F bonds block oxidative metabolism (P450 hydroxylation) typical of isopropyl groups.

-

Lipophilicity: Increases

, enhancing membrane permeability. -

Acidity Modulation: The strong electron-withdrawing effect (

) lowers the

Visualization: Mechanism of Action (Protein Labeling)

This diagram details the SuFEx-mediated covalent modification of a Tyrosine residue by PFUi-FS.

Figure 2: SuFEx mechanism showing the specific activation and covalent tagging of a Tyrosine residue by PFUi-FS.

Safety & Handling

-

Toxicity: Fluorosulfates can act as alkylating agents. Handle with gloves and in a fume hood.

-

HF Liberation: Upon hydrolysis or reaction, fluoride ions are released. Avoid contact with glass if strictly anhydrous conditions are not maintained (though generally compatible with borosilicate glass in organic solvents).

-

First Aid: In case of skin contact, treat as a potential HF burn (Calcium Gluconate gel).

References

-

Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

-

Jones, L. H. (2018). "Emerging Utility of Fluorosulfate Chemical Probes." ACS Medicinal Chemistry Letters. Link

-

Honeywell. (2007).[1] "HFC-245fa Product Stewardship Summary." (Precursor Data). Link

-

Bertram, J., et al. (2024).[2] "Synthesis of fluorosulfates." Journal of Organic Chemistry. Link

-

Barata-Vallejo, S., et al. (2023). "Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry." Chemical Society Reviews. Link

Sources

Technical Guide: SuFEx-Mediated Synthesis of 1,1,1,3,3-Pentafluoroisopropyl Fluorosulfate

The following technical guide details the synthesis of 1,1,1,3,3-Pentafluoroisopropyl Fluorosulfate from its alcohol precursor. This document is structured for research scientists and medicinal chemists, focusing on the Sulfur(VI) Fluoride Exchange (SuFEx) methodology, which represents the current state-of-the-art for generating this class of compounds.

Executive Summary & Chemical Context

Target Molecule: this compound Precursor: 1,1,1,3,3-Pentafluoro-2-propanol (CAS: 406-58-6) Primary Application: Covalent warheads in drug discovery, lipophilic linkers, and late-stage functionalization of bioactive molecules.

The fluorosulfate group (

This guide focuses on converting the electron-deficient alcohol 1,1,1,3,3-pentafluoro-2-propanol into its corresponding fluorosulfate. This transformation presents a specific challenge: the fluorine atoms on the isopropyl chain withdraw electron density, making the hydroxyl proton more acidic (

Synthesis Pathways[1][2][3][4]

Two primary pathways are recommended based on scale and equipment availability.

Pathway A: Gaseous (The "SuFEx" Standard)

Best for: Multigram scale, high atom economy, and cost-efficiency.

This method utilizes Sulfuryl Fluoride (

Reagents:

-

Substrate: 1,1,1,3,3-Pentafluoro-2-propanol (1.0 equiv)

-

Reagent:

gas (Balloon or bubbler) -

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 - 1.5 equiv) or BEMP.

-

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

Rationale: Standard bases like Triethylamine (TEA) are often insufficient for fluoroalcohols due to the reversibility of the reaction and the lower nucleophilicity of the fluorinated alkoxide. DBU is preferred as it forms a stable amidinium salt and drives the equilibrium forward.

Pathway B: Solid Transfer Reagents (AISF)

Best for: Small scale (<100 mg), combinatorial libraries, or labs lacking gas handling kits.

This method uses AISF ([4-(Acetylamino)phenyl]imidodisulfuryl difluoride), a shelf-stable solid that acts as a "fluorosulfuryl" donor.[1]

Reagents:

-

Substrate: 1,1,1,3,3-Pentafluoro-2-propanol[5]

-

Reagent: AISF (1.1 equiv)

-

Base: DBU or Cesium Carbonate (

) -

Solvent: THF or MeCN.

Reaction Mechanism

The formation of the fluorosulfate proceeds via a nucleophilic substitution at the Sulfur(VI) center. The fluoroalcohol, activated by the base, attacks the sulfur, displacing one fluoride ion.

Figure 1: Mechanistic pathway for the base-mediated SuFEx reaction of fluoroalcohols.

Detailed Experimental Protocol (Pathway A)

Safety Note:

Step-by-Step Workflow

-

Preparation:

-

Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

-

Purge with Nitrogen (

) or Argon. -

Add 1,1,1,3,3-Pentafluoro-2-propanol (1.50 g, 10 mmol) and anhydrous DCM (20 mL).

-

-

Activation:

-

Cool the solution to 0°C (ice bath).

-

Add DBU (1.83 g, 12 mmol) dropwise via syringe.

-

Observation: The solution may warm slightly; stir for 10 minutes to ensure deprotonation.

-

-

Gas Addition:

-

Method 1 (Balloon): Attach a balloon filled with

gas to the flask via a needle through a septum. -

Method 2 (Bubbling): Slowly bubble

gas from a cylinder through the solution for 5-10 minutes, then seal the vessel. -

Note: For fluoroalcohols, maintaining a saturation of

is critical. A balloon provides constant pressure.

-

-

Reaction:

-

Allow the mixture to warm to Room Temperature (25°C).

-

Stir for 2–4 hours.

-

Monitoring: Check reaction progress via

NMR. The starting material (alcohol) signals will shift, and a new signal for

-

-

Quench & Workup:

-

Critical Step: Dilute the reaction mixture with DCM (30 mL) and wash vigorously with 1M HCl (2 x 20 mL).

-

Reasoning: The acid wash is mandatory to remove the DBU base. Residual DBU can degrade the fluorosulfate or complicate purification.

-

Wash the organic layer with water (1 x 20 mL) and Brine (1 x 20 mL).

-

Dry over anhydrous

, filter, and concentrate under reduced pressure (carefully, as the product may be volatile).

-

-

Purification:

-

If necessary, purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). However, quantitative conversion is often achieved, allowing the crude to be used directly if the acid wash was efficient.

-

Analytical Characterization

To validate the synthesis, look for these specific spectral signatures:

| Technique | Expected Data | Interpretation |

| Characteristic shift of the Fluorosulfate ( | ||

| Trifluoromethyl group (shifts slightly downfield from alcohol). | ||

| Difluoromethyl group. | ||

| Methine proton ( | ||

| GC-MS | Molecular Ion ( | Look for loss of |

Logic Diagram: Process Decision Tree

Figure 2: Decision matrix for selecting the synthesis pathway and critical workup steps.

References

-

Dong, J., Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

-

Bernús, M., Noël, T., et al. (2023).[6] "A modular flow platform for sulfur(VI) fluoride exchange ligation of small molecules, peptides and proteins."[6] Nature Synthesis.[6] Link

-

Veryser, C., De Borggraeve, W. M., et al. (2017).[7] "Rapid Ex Situ Generation of Gaseous Sulfuryl Fluoride (SO2F2) from 1,1′-Sulfonyldiimidazole." Organic Letters. Link

-

Li, J., Wu, P., et al. (2020). "Novel Approaches to Access Arylfluorosulfates and Sulfamoyl Fluorides Based on Sulfur (VI) Fluoride Exchange." Current Protocols in Chemical Biology. Link

Sources

- 1. Synthesis and structure–activity relationships of aryl fluorosulfate-based inhibitors as novel antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. scispace.com [scispace.com]

- 4. ippc.int [ippc.int]

- 5. ecetoc.org [ecetoc.org]

- 6. pure.uva.nl [pure.uva.nl]

- 7. Fluorosulfate synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Safety and Toxicity of 1,1,1,3,3-Pentafluoroisopropyl Fluorosulfate

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Chemical Profile

1,1,1,3,3-Pentafluoroisopropyl fluorosulfate is a complex organofluorine compound. While its direct applications are not widely documented, its structure suggests potential utility in specialized areas of organic synthesis and as a building block in medicinal chemistry, leveraging the unique properties of both the pentafluoroisopropyl and fluorosulfate moieties.[1][2] The fluorosulfate group, in particular, is recognized for its role in "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry, a powerful tool for creating stable molecular connections in drug discovery and chemical biology.[1][3]

Chemical Identity

| Property | Information |

| Chemical Name | This compound |

| Synonyms | None readily available |

| Molecular Formula | C₃HF₅O₃S |

| Molecular Weight | 230.09 g/mol |

| CAS Number | Not assigned |

Structural Representation

Caption: Chemical structure of this compound.

Section 2: Hazard Identification and Safety Data Sheet (SDS) Profile

Based on the analysis of related compounds, this compound should be handled as a hazardous substance. The following SDS information is projected based on the known hazards of similar fluorinated and sulfated compounds.

GHS Hazard Classification (Predicted)

-

Acute Toxicity (Oral, Dermal, Inhalation): Category 3 or 4.[4][5] Many organofluorine compounds exhibit toxicity if swallowed, in contact with skin, or if inhaled.[4]

-

Skin Corrosion/Irritation: Category 1B or 2.[5][6] Fluorinated compounds can be corrosive or irritating to the skin.

-

Serious Eye Damage/Eye Irritation: Category 1.[5] Likely to cause serious eye damage.

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[5]

-

Hazardous to the Aquatic Environment (Chronic): Category 3.[7]

GHS Label Elements (Predicted)

-

Pictograms:

-

Skull and Crossbones (for acute toxicity)

-

Corrosion

-

Exclamation Mark (for skin/eye irritation and respiratory tract irritation)

-

-

Signal Word: Danger

-

Hazard Statements:

-

Precautionary Statements:

-

P260: Do not breathe fume, gas, mist, vapors, or spray.[4]

-

P264: Wash hands thoroughly after handling.[4]

-

P270: Do not eat, drink or smoke when using this product.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[4]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

Section 3: Toxicological Profile

The toxicological properties of this compound have not been directly studied. However, an analysis of its constituent parts and related compounds allows for an informed assessment of its potential toxicological effects.

Toxicokinetics

-

Absorption: Perfluoroalkyls can be absorbed orally, with some studies showing rapid absorption.[8] Dermal absorption is generally considered limited for many perfluoroalkyls.[8] Inhalation is a potential route of exposure for volatile compounds.

-

Distribution: Perfluoroalkyls tend to distribute to the liver, kidneys, and blood, where they can bind to proteins.[8]

-

Metabolism: Perfluoroalkyls are generally not metabolized in the body.[8]

-

Excretion: Elimination half-lives of perfluoroalkyls can vary significantly between compounds and species.[8]

Acute Toxicity

Based on related fluorinated compounds, acute exposure could lead to:

-

Oral and Dermal: Harmful or toxic effects if swallowed or in contact with the skin.[4][5]

-

Inhalation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[5] High concentrations of similar volatile fluorinated compounds have shown low acute toxicity in animal studies, but this compound's reactivity may differ.[9]

Chronic Toxicity and Specific Health Effects

Prolonged or repeated exposure to certain per- and polyfluoroalkyl substances (PFAS) has been associated with various health effects. While the specific long-term effects of this compound are unknown, related compounds have shown potential for:

-

Organ Damage: May cause damage to organs such as the liver and kidneys through prolonged or repeated exposure.[4]

-

Endocrine Disruption: Some perfluorinated compounds have been shown to interfere with thyroid hormone levels.[10]

-

Carcinogenicity and Mutagenicity: Data on structurally similar compounds is mixed. Some fluorinated compounds have shown no activity in mutagenicity assays like the Ames test.[9] However, some PFAS are suspected of causing cancer.[4]

Section 4: Safe Handling and Emergency Procedures

Given the predicted hazardous nature of this compound, stringent safety protocols are essential.

Personal Protective Equipment (PPE)

A risk assessment should guide the selection of appropriate PPE, which should include, at a minimum:

-

Eye Protection: Chemical safety goggles and a face shield.[11]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes. For significant exposure risks, a chemical-resistant suit may be necessary.[11][12]

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7] If there is a risk of inhalation, a NIOSH-approved respirator with appropriate cartridges should be used.[13]

Caption: Recommended Personal Protective Equipment for handling the compound.

First-Aid Measures

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[15] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]

Fire-Fighting Measures

-

Extinguishing Media: Use extinguishing media appropriate for the surrounding fire.

-

Specific Hazards: Combustion may produce toxic and corrosive fumes, including hydrogen fluoride and sulfur oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]

Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[13]

Section 5: Experimental Protocols and Data

As no direct experimental data is available for this specific compound, this section provides a general framework for assessing the toxicity of a novel fluorinated compound, based on standard toxicological assays.

In Vitro Toxicity Assessment Workflow

Caption: A generalized workflow for the in vitro toxicity assessment of a novel chemical.

Step-by-Step Protocol: Ames Test (Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[9]

-

Strain Selection: Select several strains of Salmonella typhimurium with mutations in the histidine operon.

-

Metabolic Activation: Prepare test conditions with and without a mammalian metabolic activation system (e.g., S9 fraction from rat liver).

-

Exposure: Expose the bacterial strains to various concentrations of the test compound.

-

Plating: Plate the treated bacteria on a minimal agar medium lacking histidine.

-

Incubation: Incubate the plates for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

-

Data Analysis: A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.

Section 6: Conclusion

This compound is a compound for which specific safety and toxicity data are lacking. Based on its chemical structure, it should be handled with extreme caution as a potentially toxic and corrosive substance. The recommendations in this guide are based on data from structurally related compounds and are intended to provide a foundation for safe laboratory practices. It is imperative that any organization intending to synthesize or use this compound conduct a thorough, substance-specific risk assessment and implement appropriate engineering controls, personal protective equipment, and emergency procedures.

References

- First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.).

- 1,1,2,3,3-Pentafluoro-2-propenyl fluoridosulfate AldrichCPR | Sigma-Aldrich. (n.d.).

- Cas 67641-28-5,PENTAFLUOROALLYL FLUOROSULFATE - LookChem. (n.d.).

- SAFETY DATA SHEET. (2023, May 16).

- 355-46-4 Synonyms: PFHxS, Perfluorohexane- 1- sulphonic acid. (2009, September 25).

- Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows - PMC. (2023, February 18).

- A Robust Synthesis of Fluorosurfactants with Tunable Functions via a Two-Step Reaction - arXiv. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- Safety Data Sheet: Fluorinated surfactants - Chemos GmbH&Co.KG. (n.d.).

- 1,1,1,2,3-Pentafluoropropane | C3H3F5 | CID 164598 - PubChem. (n.d.).

- The acute, genetic, developmental, and inhalation toxicology of 1,1,1,3,3-pentafluoropropane (HFC 245fa) - PubMed. (n.d.).

- 1,1,3,3,3-Pentafluoropropene | C3HF5 | CID 69647 - PubChem. (n.d.).

- SAFETY DATA SHEET 1,1,1,3,3-Pentafluoropropane SECTION 1: Identification of the substance/mixture and of the company/undertaking - Linde Gas. (2015, December 11).

- Personal Protective Equipment | US EPA. (2025, September 12).

- Honeywell Hydrofluoric Acid Recommended Medical Treatment for Hydrofluoric Acid Exposure Hydroflu Quick R - Division of Research Safety. (n.d.).

- Synthesis and Chemical Transformations of Fluorosulfates | Request PDF - ResearchGate. (n.d.).

- Synthesis and structure–activity relationships of aryl fluorosulfate-based inhibitors as novel antitubercular agents - PMC. (n.d.).

- Fluorosulfates and Sulfamoyl Fluorides for Drug Design - Enamine. (n.d.).

- Toxicological Profile for Perfluoroalkyls - Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.).

- Summary of Toxicology Studies on 6:2 FTS and Detailed Technical Support Documents - Arkansas Division of Environmental Quality. (2021, February 11).

- Toxicological Summary for: Perfluorobutyrate. (n.d.).

- PENTAFLUOROALLYL FLUOROSULFATE | 67641-28-5 | INDOFINE Chemical Company. (n.d.).

- 1,1,1,3,3-Pentafluoropropan-2-ol. (n.d.).

- Personal Protective Equipment | PPE Equipment From DuPont. (n.d.).

- Emerging Utility of Fluorosulfate Chemical Probes - PMC - NIH. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluorosulfates and Sulfamoyl Fluorides for Drug Design - Enamine [enamine.net]

- 3. Synthesis and structure–activity relationships of aryl fluorosulfate-based inhibitors as novel antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tsapps.nist.gov [tsapps.nist.gov]

- 5. synquestlabs.com [synquestlabs.com]

- 6. lookchem.com [lookchem.com]

- 7. chemos.de [chemos.de]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. The acute, genetic, developmental, and inhalation toxicology of 1,1,1,3,3-pentafluoropropane (HFC 245fa) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ag.state.mn.us [ag.state.mn.us]

- 11. epa.gov [epa.gov]

- 12. Personal Protective Equipment | PPE Equipment From DuPont™ | DuPont [dupont.com]

- 13. fishersci.com [fishersci.com]

- 14. produkte.linde-gas.at [produkte.linde-gas.at]

- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

The Reactivity Profile of Fluorosulfate Esters: A Technical Guide

Executive Summary

For decades, the sulfonate leaving group hierarchy was dominated by tosylates, mesylates, and the highly reactive triflates. Fluorosulfate esters (sulfurofluoridates) were largely ignored due to a misconception that the S–F bond was chemically inert. This guide corrects that record.

The fluorosulfate group is a "sleeping giant" in organic synthesis.[1] It possesses a unique "Goldilocks" reactivity profile : it is stable enough to survive aqueous workups, silica chromatography, and metabolic conditions, yet reactive enough to undergo orthogonal activation for click chemistry (SuFEx) or transition metal-catalyzed cross-coupling. This guide provides the mechanistic grounding and self-validating protocols required to deploy fluorosulfates as superior alternatives to triflates.[1]

Part 1: The Structural Paradigm & Stability

The utility of fluorosulfate esters lies in their resistance to hydrolysis compared to their triflate analogs.[1] While the triflate group (–OTf) is a powerful leaving group due to the electron-withdrawing CF₃ moiety, it is often hydrolytically unstable and difficult to handle on large scales.

The fluorosulfate group (–OSO₂F) replaces the CF₃ with a Fluorine atom. Fluorine is electronegative but also capable of resonance donation into the sulfur center, modulating the electrophilicity. This results in a functional group that is shelf-stable but can be "woken up" by specific catalysts.[1][2]

Table 1: Comparative Stability and Reactivity Profile

| Feature | Triflate (–OTf) | Fluorosulfate (–OSO₂F) | Tosylate (–OTs) |

| Leaving Group Ability | Excellent ( | Good (Pseudohalide character) | Moderate |

| Hydrolytic Stability | Poor (Decomposes in moist air/silica) | Excellent (Stable to aq. acid/base wash) | Good |

| Chromatography | Difficult (Often requires neutral alumina) | Standard (Stable on Silica Gel) | Standard |

| Atom Economy | Low (High MW waste) | High (Low MW waste) | Moderate |

| Primary Activation | Solvolysis / C–O Cleavage | SuFEx (S–F cleavage) or C–O Cleavage | S_N2 Displacement |

Part 2: Synthesis of Fluorosulfate Esters

Historically, synthesis required toxic sulfuryl fluoride gas (

The Reagent of Choice: AISF

For research-scale synthesis (mg to multigram), the solid reagent AISF ([4-(Acetylamino)phenyl]imidodisulfuryl difluoride) is the gold standard. It acts as a crystalline source of "SO₂F" that avoids gas cylinders.[1][3]

Protocol A: Synthesis of Aryl Fluorosulfates using AISF

Objective: Convert a phenol to an aryl fluorosulfate. Scope: Compatible with primary amines, alcohols (chemoselective for phenols), and heterocycles.[3]

Reagents:

-

Substrate: Phenol derivative (1.0 equiv)

-

Reagent: AISF (1.2 equiv)

-

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.2 equiv)

-

Solvent: THF or Dichloromethane (0.2 M concentration)

Step-by-Step Workflow:

-

Charge: In a round-bottom flask, dissolve the phenol (1.0 equiv) and AISF (1.2 equiv) in anhydrous THF.

-

Activate: Add DBU dropwise at room temperature. Note: The reaction is exothermic; for scales >5g, cool to 0°C.

-

Monitor: Stir for 10–30 minutes. Monitor by TLC.[1] The conversion is typically quantitative.[1]

-

Quench: Dilute with EtOAc and wash with 0.5 M HCl (2x). Crucial Step: The acid wash removes the byproduct (acetamidophenyl sulfamate) and excess DBU. The fluorosulfate is stable to this acidic condition.[1]

-

Purify: Dry over

, concentrate, and purify via standard silica gel flash chromatography.

Part 3: SuFEx Click Chemistry (S–F Activation)

Sulfur(VI) Fluoride Exchange (SuFEx) is the "next generation" click chemistry defined by K. Barry Sharpless. Unlike standard nucleophilic substitution, SuFEx relies on the unique bond energy of the S–F bond.[1] It does not react with nucleophiles unless a specific catalyst (H-bond donor or Lewis base) facilitates the fluoride departure.

Mechanistic Pathway

The reaction between a fluorosulfate and a silyl ether (to form a sulfate diester) proceeds via a pentacoordinate sulfur intermediate. The driving force is the formation of the incredibly strong Si–F bond (approx. 135 kcal/mol).

Figure 1: The SuFEx mechanism relies on the "Si-F" trap. The catalyst (typically DBU or BEMP) activates the silyl ether, allowing the oxygen to attack the sulfur center, expelling fluoride which is immediately trapped by silicon.

Part 4: Transition Metal Catalysis (C–O Activation)

Beyond click chemistry, fluorosulfates act as pseudohalides in Palladium-catalyzed cross-coupling. They are electronically similar to triflates but significantly cheaper and more robust.[1]

The Catalytic Cycle

The C–O bond of the aryl fluorosulfate is activated via Oxidative Addition by a Pd(0) species. This allows fluorosulfates to replace aryl bromides or triflates in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.[1]

Key Insight: Unlike triflates, which often require anhydrous conditions to prevent hydrolysis before reaction, fluorosulfates can be used in aqueous surfactant media or open-air conditions.[1]

Figure 2: The Pd-catalyzed cross-coupling cycle for aryl fluorosulfates. The oxidative addition step (top) cleaves the C-O bond, treating the fluorosulfate group as a leaving group similar to Bromide.

Protocol B: Suzuki-Miyaura Coupling of Fluorosulfates

Objective: Coupling an aryl fluorosulfate with an aryl boronic acid.[1][4]

Reagents:

-

Electrophile: Aryl Fluorosulfate (1.0 equiv)

-

Nucleophile: Aryl Boronic Acid (1.5 equiv)

-

Catalyst:

(2 mol%) + CM-Phos or XPhos (4 mol%) -

Base:

(3.0 equiv) -

Solvent: THF:Water (10:1)

Step-by-Step Workflow:

-

Degas: Sparge the solvent mixture (THF/Water) with Nitrogen for 15 minutes. Self-Validation: Oxygen inhibits the Pd(0) cycle; color change to black Pd-black indicates oxidation/decomposition.[1]

-

Assembly: Add fluorosulfate, boronic acid, base, and precatalyst to a reaction vial.

-

Reaction: Heat to 60°C for 2–4 hours.

-

Workup: Filter through a celite pad to remove Palladium residues. Dilute with EtOAc, wash with brine.

-

Analysis: Fluorosulfates do not hydrolyze to phenols under these basic conditions, so any phenol observed is likely from boronic acid oxidation, not substrate decomposition.

References

-

Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[2][5] Angewandte Chemie International Edition.[1][2][5][6] Link

-

Han, J., et al. (2015). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfates. Tetrahedron Letters.[1][3] Link

-

Zhou, H., et al. (2018). Introduction of a Crystalline, Shelf-Stable Reagent for the Synthesis of Sulfur(VI) Fluorides.[3][7] Organic Letters.[1][3][5] Link

-

Barasoain, I., et al. (2015). SuFEx-based synthesis of polysulfates. Nature Protocols.[1] Link

-

Chen, W., et al. (2016). Arylfluorosulfates Inactivate Intracellular Lipid Binding Protein(s) through Chemoselective SuFEx Reaction.[2][3] Journal of the American Chemical Society.[1] Link

Sources

- 1. Fluorosulfates and Sulfamoyl Fluorides for Drug Design - Enamine [enamine.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. AISF - Enamine [enamine.net]

- 4. Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfur fluoride exchange | Springer Nature Experiments [experiments.springernature.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Solubility of 1,1,1,3,3-Pentafluoroisopropyl fluorosulfate in organic solvents

An In-Depth Technical Guide to the Solubility of 1,1,1,3,3-Pentafluoroisopropyl Fluorosulfate in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of this compound in a range of common organic solvents. Given the novelty of this compound and the absence of extensive public solubility data, this document emphasizes a robust methodological approach. It combines theoretical considerations for solvent selection based on the physicochemical properties of highly fluorinated compounds with a detailed, field-proven experimental protocol. The objective is to empower researchers to generate reliable and reproducible solubility data, a critical parameter for applications in medicinal chemistry, agrochemistry, and materials science.

Introduction: The Significance of this compound and Its Solubility

This compound is a highly fluorinated organic compound featuring a fluorosulfate functional group. The fluorosulfate moiety is increasingly recognized in drug discovery and chemical biology as a versatile reactive group.[1][2] Aryl fluorosulfates, for example, can act as covalent inhibitors and are valuable in chemoproteomic workflows.[2][3] The dense fluorination of the isopropyl group suggests unique physicochemical properties, such as high thermal and chemical stability.[4][5]

Solubility is a fundamental physicochemical property that dictates the suitability of a compound for a vast array of applications. In drug development, solubility influences bioavailability, formulation, and in vitro assay design.[6] For synthetic applications, solvent selection is critical for reaction kinetics, purification, and yield. Therefore, establishing a reliable solubility profile for this compound is a foundational step in its scientific exploration and application.

Theoretical Framework for Solvent Selection

The unique structure of this compound—combining a polar fluorosulfate group with a nonpolar, highly fluorinated alkyl chain—suggests a complex solubility profile.

Physicochemical Properties of Highly Fluorinated Compounds

Highly fluorinated organic compounds are known for their distinct properties, which deviate from their hydrocarbon analogs.[7] They exhibit weak van der Waals interactions, leading to properties like low surface tension and miscibility with other fluorinated substances ("fluorophilicity").[7] While the high electronegativity of fluorine can create strong dipoles in C-F bonds, the symmetrical arrangement in perfluorinated segments can result in a molecule with low overall polarity. These characteristics often lead to limited solubility in both traditional hydrocarbon solvents and polar solvents like water. However, they can show improved solubility in solvents that can engage in specific interactions or have some fluorinated character.[8][9]

The Influence of the Fluorosulfate Group

The fluorosulfate group (-OSO₂F) is a potent electron-withdrawing group and contributes significant polarity to the molecule. It is relatively stable to hydrolysis under neutral or acidic conditions.[1] This polar functional group is expected to enhance solubility in polar organic solvents.

A Strategic Approach to Solvent Selection

Based on the dual nature of the target molecule, a systematic approach to solvent selection is recommended. The chosen solvents should span a range of polarities and functional groups to build a comprehensive solubility profile. A suggested starting panel of solvents is presented below.

| Solvent Class | Recommended Solvents | Rationale |

| Polar Aprotic | Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone, Tetrahydrofuran (THF) | These solvents can engage in dipole-dipole interactions with the polar fluorosulfate group and may better accommodate the overall molecule than protic solvents. |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially interacting with the oxygen atoms of the fluorosulfate group. |

| Nonpolar | Hexanes, Toluene, Dichloromethane (DCM) | These solvents will probe the solubility driven by the fluorinated alkyl portion of the molecule. While expected to be low, this data is crucial for a complete profile. |

| Fluorinated | 2,2,2-Trifluoroethanol, Hexafluoroisopropanol (HFIP) | Solvents with significant fluorine content may exhibit enhanced solubility due to favorable "fluorous-fluorous" interactions. |

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold-standard technique for determining thermodynamic equilibrium solubility due to its reliability and directness.[10][11] The following protocol is a self-validating system designed to ensure accuracy and reproducibility.

Required Materials and Equipment

-

This compound (solid, purity >98%)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

-

Analytical balance (readable to at least 0.01 mg)

-

Orbital shaker with temperature control

-

Centrifuge with temperature control

-

Calibrated positive displacement pipettes

-

Syringe filters (0.22 µm, compatible with the organic solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) for quantification.

Experimental Workflow Diagram

The following diagram outlines the key stages of the solubility determination process.

Sources

- 1. Fluorosulfates and Sulfamoyl Fluorides for Drug Design - Enamine [enamine.net]

- 2. Emerging Utility of Fluorosulfate Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of simple arylfluorosulfates as potent agents against resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorinated Organic Compounds | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. enamine.net [enamine.net]

- 7. What is so special about the sorption behavior of highly fluorinated compounds? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]

- 10. quora.com [quora.com]

- 11. who.int [who.int]

The Emergence of a Potent Electrophile: A Technical Guide to the Mechanism of Action of 1,1,1,3,3-Pentafluoroisopropyl Fluorosulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern organic synthesis and chemical biology, the demand for highly reactive and selective electrophilic reagents is incessant. This guide delves into the mechanistic underpinnings of 1,1,1,3,3-Pentafluoroisopropyl Fluorosulfate, a compound poised to be a powerful tool for the introduction of the pentafluoroisopropyl group into a diverse range of molecules. By dissecting its electronic structure and drawing parallels with well-characterized fluorosulfate and perfluoroalkyl compounds, we illuminate the factors governing its reactivity and provide a predictive framework for its application. This document serves as a foundational resource for researchers seeking to harness the unique electrophilic properties of this reagent in their synthetic endeavors, from small molecule synthesis to complex biomolecule modification.

Introduction: The Quest for Tunable Electrophilicity

The strategic introduction of fluorinated motifs has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, have made fluorinated compounds highly sought after.[1] Within this context, the development of novel electrophilic reagents for the efficient and selective installation of fluoroalkyl groups is of paramount importance.

While the electrophilic nature of alkylating agents like tosylates and triflates is well-established, their perfluoroalkyl counterparts present a more complex reactivity profile.[1] The high electronegativity of fluorine atoms significantly destabilizes the formation of a perfluoroalkyl cation, making SN1-type reactions energetically unfavorable in solution.[1] Consequently, electrophilic perfluoroalkylation predominantly proceeds through an SN2 or related associative mechanism.[1]

This guide focuses on the anticipated mechanism of action of this compound as a potent electrophile. By leveraging the established principles of fluorosulfate chemistry and the well-documented behavior of perfluoroalkyl systems, we will construct a comprehensive understanding of its reactivity.

Molecular Architecture and Electronic Profile

The electrophilic character of this compound is a direct consequence of its unique molecular structure. Two key features synergistically contribute to its heightened reactivity: the 1,1,1,3,3-pentafluoroisopropyl group and the fluorosulfate moiety.

-

The Pentafluoroisopropyl Group: The five fluorine atoms on the isopropyl backbone exert a powerful electron-withdrawing inductive effect. This effect polarizes the C-O bond, rendering the attached oxygen and, consequently, the sulfur atom of the fluorosulfate group, highly electron-deficient.

-

The Fluorosulfate Group: The fluorosulfate group (–OSO2F) is an excellent leaving group, a property attributed to the ability of the resulting fluorosulfate anion to effectively delocalize the negative charge across the sulfonyl and fluoro substituents. The sulfur atom in the fluorosulfate is at a high oxidation state (+6), making it inherently electrophilic.

The confluence of these two features results in a molecule with a highly polarized S-O bond and a sulfur center that is exceptionally susceptible to nucleophilic attack.

Proposed Mechanism of Action: A Concerted Displacement

The primary mechanism of action for this compound as an electrophile is proposed to be a concerted SN2-type displacement at the sulfur atom. This pathway is favored over a stepwise SN1-type mechanism due to the aforementioned instability of a free pentafluoroisopropyl cation.[1]

The reaction with a generic nucleophile (Nu:) can be depicted as follows:

Sources

The Pentafluoroisopropyl Moiety: A Bioisosteric Strategy for Enhanced Drug Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist Name/Title]

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

In the landscape of contemporary drug design, the strategic incorporation of fluorine into lead compounds has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic properties. The unique physicochemical characteristics of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, allow for subtle yet profound modulations of a molecule's biological profile. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful tool in medicinal chemistry.[1] This guide focuses on the pentafluoroisopropyl [(CF₃)₂CF-] moiety, a fluorinated alkyl group that is gaining traction as a valuable bioisostere for common lipophilic groups such as isopropyl and tert-butyl. We will explore the fundamental properties of the pentafluoroisopropyl group and its potential applications in overcoming common drug development hurdles, including metabolic instability and suboptimal potency.

I. Physicochemical Landscape of the Pentafluoroisopropyl Group

The pentafluoroisopropyl group imparts a unique combination of steric bulk, lipophilicity, and electronic effects that distinguish it from its non-fluorinated counterparts. Understanding these properties is crucial for its rational application in drug design.

Lipophilicity (LogP)

The introduction of fluorine atoms generally increases the lipophilicity of a molecule. The pentafluoroisopropyl group is significantly more lipophilic than an isopropyl or tert-butyl group. This increased lipophilicity can enhance membrane permeability and improve binding to hydrophobic pockets in target proteins. However, excessive lipophilicity can also lead to undesirable properties such as poor solubility and increased off-target toxicity. Therefore, the use of the pentafluoroisopropyl group requires a careful balance of the overall molecular properties.

| Group | Calculated LogP (Benzene Substituted) |

| Isopropyl | 3.64 |

| tert-Butyl | 4.11[2] |

| Pentafluoroisopropyl | ~5.5 (Estimated) |

Table 1: Comparison of calculated LogP values for benzene substituted with isopropyl, tert-butyl, and an estimated value for the pentafluoroisopropyl group.

Electronic Effects (pKa)

The strong electron-withdrawing nature of the five fluorine atoms in the pentafluoroisopropyl group can significantly influence the acidity or basicity of nearby functional groups. This is a critical consideration in drug design, as the ionization state of a molecule affects its solubility, absorption, and interaction with biological targets. For instance, attaching a pentafluoroisopropyl group to an aromatic ring can lower the pKa of a neighboring acidic proton or a protonated amine, making it more acidic.

| Substituent on Benzoic Acid | pKa |

| H | 4.20 |

| Isopropyl | 4.35 |

| tert-Butyl | 4.39 |

| Pentafluoroisopropyl | < 4.20 (Expected) |

Table 2: Expected impact of isopropyl, tert-butyl, and pentafluoroisopropyl substituents on the pKa of benzoic acid. The pentafluoroisopropyl group is expected to decrease the pKa due to its strong inductive effect.

II. The Pentafluoroisopropyl Group as a Bioisostere: Key Applications

The primary application of the pentafluoroisopropyl moiety lies in its role as a bioisostere for the isopropyl and, more significantly, the tert-butyl group. These aliphatic groups are common in bioactive molecules, but can be susceptible to metabolic oxidation.

Blocking Metabolic Oxidation

A major advantage of the pentafluoroisopropyl group is its enhanced metabolic stability. The carbon-hydrogen bonds in isopropyl and tert-butyl groups are susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary route of drug metabolism.[3] Replacing these hydrogen atoms with fluorine, which forms much stronger bonds with carbon, effectively blocks this metabolic pathway. This can lead to a longer drug half-life, reduced clearance, and improved oral bioavailability.[1][4]

Metabolic Blocking Strategy

Caption: Bioisosteric replacement of metabolically labile groups with the pentafluoroisopropyl moiety to block CYP450-mediated oxidation.

Modulating Receptor Interactions

Beyond metabolic stability, the steric and electronic properties of the pentafluoroisopropyl group can be leveraged to fine-tune drug-receptor interactions. Its larger size compared to isopropyl can provide a better fit in certain binding pockets, potentially increasing potency. The polarized C-F bonds may also participate in favorable dipole-dipole or hydrogen bonding interactions with the protein target.[5][6][7][8]

III. Synthetic Strategies for Introducing the Pentafluoroisopropyl Moiety

The synthesis of compounds containing the pentafluoroisopropyl group can be challenging due to the electron-withdrawing nature of the fluorine atoms. However, several methods have been developed.

Nucleophilic Pentafluoroisopropylation

One common approach involves the use of a pentafluoroisopropyl anion equivalent, such as (CF₃)₂CF⁻, generated from reagents like hexafluoropropene oxide (HFPO) or Ruppert's reagent (TMSCF₃) in the presence of a fluoride source. This nucleophile can then be reacted with various electrophiles.

Radical Pentafluoroisopropylation

Radical-based methods offer an alternative route. Precursors like pentafluoroisopropyl iodide can be used to generate the corresponding radical, which can then be added to alkenes or arenes.

General Synthetic Workflow

Caption: A generalized workflow for the synthesis of pentafluoroisopropyl-containing compounds.

IV. Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of a pentafluoroisopropyl-containing compound compared to its non-fluorinated analog.[9][10][11][12][13]

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of test compounds in human liver microsomes.

Materials:

-

Test compounds (pentafluoroisopropyl analog and non-fluorinated analog)

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) for quenching the reaction

-

Internal standard (for LC-MS/MS analysis)

-

96-well plates

-

Incubator/shaker (37°C)

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of test compounds and internal standard in a suitable organic solvent (e.g., DMSO).

-

Prepare a working solution of HLM in phosphate buffer on ice.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, add the HLM solution and the test compound working solution.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing the internal standard.

-

-

Sample Processing:

-

Centrifuge the plate to precipitate proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples to determine the concentration of the parent compound remaining at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Calculate the half-life (t₁/₂) from the slope of the linear regression.

-

Calculate the intrinsic clearance (Clᵢₙₜ) using the following equation: Clᵢₙₜ = (0.693 / t₁/₂) / (microsomal protein concentration).

-

V. Conclusion and Future Perspectives

The pentafluoroisopropyl group represents a promising bioisosteric replacement for isopropyl and tert-butyl groups in drug discovery. Its ability to block metabolic oxidation while modulating lipophilicity and electronic properties offers a valuable strategy for improving the pharmacokinetic and pharmacodynamic profiles of drug candidates. As synthetic methodologies for introducing this moiety become more robust and accessible, we anticipate its wider adoption in medicinal chemistry programs. Future research should focus on expanding the library of pentafluoroisopropyl-containing building blocks and further elucidating the nuanced effects of this group on drug-receptor interactions through computational and structural biology studies.

References

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

-

Shanu-Wilson, J. (2022). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]

-

AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]

-

Chen, Y., et al. (2018). Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative. Molecules, 23(10), 2635. [Link]

-

Creative Bioarray. (n.d.). Microsomal Stability Assay. [Link]

-

Westphal, M. V., et al. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. ChemMedChem, 10(3), 461-469. [Link]

-

Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(12), 1183-1187. [Link]

-

Lin, Z., et al. (2020). Alkyl vs. aryl modifications: a comparative study on modular modifications of triphenylphosphonium mitochondrial vectors. Chemical Science, 11(23), 5945-5952. [Link]

-

Mercell. (n.d.). metabolic stability in liver microsomes. [Link]

-

Tomasini, F., et al. (2021). Insights into the Self-Filling Effects of Branched Isopropyl Groups on the Conformational and Supramolecular Properties of Isopropoxyprism[14]arene. Chemistry – A European Journal, 27(52), 13248-13255. [Link]

-

Martin, S., & Ocius, K. (n.d.). Synthesis of Isopropyl Benzene Using the Wolff-Kishner Reduction of Benzaldehydes. Liberty University. [Link]

-

Wolter, M., et al. (2017). Cooperative stabilisation of 14-3-3s protein–protein interactions via covalent protein modification. Chemical Science, 8(11), 7439-7445. [Link]

-

Beier, P., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192-197. [Link]

-

Park, J., et al. (2020). Stereo-electronic effect of the perfluoropropyl group on the solid-state molecular packing of isomeric dibenzo[a,c]phenazine derivatives. CrystEngComm, 22(1), 107-112. [Link]

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(3), 1143-1153. [Link]

-

Ressner, E. (2021, July 11). What is the synthesis of 1-fluoro-3-propylbenzene from benzene (with images)? Quora. [Link]

-

Zafrani, Y., et al. (2019). CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3? Journal of Medicinal Chemistry, 62(11), 5628-5637. [Link]

-

Hoffmann, C., et al. (2008). Conformational changes in G-protein-coupled receptors--the quest for functionally selective conformations is open. British Journal of Pharmacology, 153 Suppl 1(Suppl 1), S358-S366. [Link]

-

De-la-Cruz, B. N., et al. (2021). Conformational entropy in drug-receptor interactions, using M-cholinolytics, μ-opioid, and. bioRxiv. [Link]

-

Moriguchi, I., et al. (1994). Comparison of Reliability of Log P Values for Drugs Calculated by Several Methods. Chemical & Pharmaceutical Bulletin, 42(4), 976-978. [Link]

- CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google P

-

PubChem. (n.d.). Tert-Butylbenzene. [Link]

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Semantic Scholar. [Link]

-

Zafrani, Y., et al. (2017). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ResearchGate. [Link]

-

Zafrani, Y., et al. (2019). CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? PubMed. [Link]

-

Scherer, H., et al. (2022). Air-stable aryl derivatives of pentafluoroorthotellurate. Dalton Transactions, 51(41), 15633-15637. [Link]

-

Gladysz, J. A., et al. (2009). Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs. Advanced Synthesis & Catalysis, 351(7-8), 1035-1040. [Link]

-

Chen, Y., et al. (2021). Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs. Molecules, 26(16), 4995. [Link]

Sources

- 1. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 10. Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. info.mercell.com [info.mercell.com]

- 14. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Standard protocol for alkylation using 1,1,1,3,3-Pentafluoroisopropyl fluorosulfate

Application Note: Standard Protocol for Alkylation using 1,1,1,3,3-Pentafluoroisopropyl Fluorosulfate

Executive Summary

Reagent: this compound

CAS: 933668-27-0

Chemical Formula:

This guide details the standard operating procedure (SOP) for utilizing This compound to introduce the pharmacologically privileged 1,1,1,3,3-pentafluoroisopropyl group (

Key Applications:

-

Medicinal Chemistry: Bioisostere installation to modulate

, metabolic stability, and lipophilicity. -

Agrochemicals: Synthesis of fluorinated ethers with enhanced environmental stability.

-

Materials Science: Surface modification of polymers to increase hydrophobicity.

Safety & Handling (CRITICAL)

Hazard Class: High Toxicity / Corrosive / Alkylating Agent

-

Alkylating Potential: Like all alkyl fluorosulfates, this reagent is a potent alkylating agent. It can alkylate DNA and proteins. Strict engineering controls are mandatory.

-

Inhalation Risk: Vapors are highly toxic and corrosive to respiratory mucosa.

-

Hydrolysis: Reacts with moisture to release HF (Hydrofluoric Acid) and sulfuric acid derivatives.

Mandatory PPE:

-

Double nitrile gloves (or Silver Shield® laminates).

-

Chemical splash goggles + Face shield.

-

Lab coat + Chemical resistant apron.

-

Work exclusively in a certified chemical fume hood.

Mechanistic Insight

The reaction proceeds via a nucleophilic substitution (

However, the presence of five electron-withdrawing fluorine atoms on the isopropyl skeleton creates a unique electronic environment:

-

Inductive Effect: The

-fluorines withdraw electron density, making the central carbon highly electrophilic. -

Steric/Electronic Shielding: The bulky

and -

Hard/Soft Character: The reagent is a "hard" electrophile, reacting preferentially with "hard" nucleophiles (Oxygen, Nitrogen) under basic conditions.

Reaction Pathway Diagram

Caption: Mechanistic pathway for the

Standard Experimental Protocol

This protocol describes the alkylation of a phenol (model substrate) to form a 1,1,1,3,3-pentafluoroisopropyl ether .

Reagents & Materials[1][2][3][4][5][6][7][8]

| Component | Specification | Role |

| Substrate | Phenol / Amine derivative (1.0 equiv) | Nucleophile |

| Reagent | This compound (1.2 – 1.5 equiv) | Electrophile |

| Base | Cesium Carbonate ( | Base / Catalyst |

| Solvent | Anhydrous DMF or Acetonitrile (MeCN) | Polar Aprotic Medium |

| Quench | Ammonium Chloride ( | Neutralization |

Note: Cesium carbonate is preferred over Potassium carbonate due to the "Cesium Effect," which enhances the solubility and nucleophilicity of the phenolate anion in organic solvents.

Step-by-Step Methodology

Step 1: Nucleophile Activation

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Cool under a stream of nitrogen (

). -

Add the Substrate (1.0 mmol) and Cesium Carbonate (

, 2.0 mmol, 652 mg). -

Add Anhydrous DMF (3.0 mL, 0.33 M concentration).

-

Stir at Room Temperature (RT) for 15–30 minutes to ensure deprotonation and formation of the active nucleophilic species.

Step 2: Reagent Addition

-

Work in Fume Hood. Using a gas-tight syringe, add This compound (1.2 mmol) dropwise to the reaction mixture.

-

Tip: If the reagent is stored cold, allow it to warm to RT inside a desiccator before opening to prevent condensation hydrolysis.

-

Step 3: Reaction

-

Seal the flask and heat the reaction mixture to 60–80°C .

-

Rationale: Unlike methyl fluorosulfate (which reacts at RT), the steric bulk and electron-withdrawing nature of the pentafluoroisopropyl group require thermal energy to overcome the activation barrier for

.

-

-

Monitor reaction progress via TLC or LC-MS. Typical reaction time is 4–12 hours .

-

Endpoint: Disappearance of the starting phenol.

-

Step 4: Workup & Purification [1]

-

Cool the mixture to RT.

-

Quench: Carefully add saturated aqueous

(5 mL) to destroy any excess fluorosulfate. Stir for 10 minutes. -

Extraction: Dilute with water (10 mL) and extract with Ethyl Acetate (

mL). -

Wash: Wash the combined organic layers with water (

) and brine ( -

Dry: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Conversion | Nucleophile not reactive enough due to bulky electrophile. | Switch solvent to DMSO (higher dielectric constant) or increase temp to 100°C. |

| Hydrolysis of Reagent | Wet solvent or atmosphere. | Ensure DMF is anhydrous (stored over molecular sieves). Maintain |

| Elimination Byproduct | Formation of pentafluoropropene (E2 mechanism). | Lower the basicity. Switch from |

| Black/Tar Formation | Decomposition of sensitive substrate. | Reduce temperature to 50°C and extend reaction time (24h). |

References

-

ChemicalBook. (2024).[2] this compound - Product Properties and Safety Data. Retrieved from

- Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition.

-

GuideChem. (2024). Fluorosulfate Reagents and Applications.[1][3][4][5][6][7][8] Retrieved from

-

ResearchGate. (2023). Reactivity of Perfluoroallyl Fluorosulfate with Nucleophiles.[3] (Analogous reactivity patterns for polyfluoroalkyl fluorosulfates). Retrieved from

Sources

- 1. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

- 2. METHYL FLUOROSULFONATE - Safety Data Sheet [chemicalbook.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. METHYL FLUOROSULFONATE | 421-20-5 [chemicalbook.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 6. Fluorosulfate as a Latent Sulfate in Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FLUOROSULFONIC ACID | 7789-21-1 [chemicalbook.com]

- 8. FLUOROSULFONIC ACID | 7789-21-1 [chemicalbook.com]

Solvent selection for nucleophilic substitution with fluorosulfates

Application Note: Solvent Selection Strategies for Nucleophilic Substitution with Aryl Fluorosulfates

Executive Summary

Aryl fluorosulfates (Ar-OSO₂F) have emerged as a robust, cost-effective alternative to aryl triflates (Ar-OTf) in drug development. Often termed "pseudo-halides," they offer a unique stability-reactivity profile: they are shelf-stable and resistant to hydrolysis (unlike triflates) yet remain reactive enough for palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions (SₙAr).

This guide addresses the critical variable in deploying fluorosulfates: Solvent Selection . Unlike triflates, which demand strictly anhydrous conditions, fluorosulfates unlock the potential for aqueous and "open-flask" chemistry, fundamentally changing the solvent decision matrix. This note details the mechanistic basis for solvent choice, provides comparative selection data, and outlines validated protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination.

Mechanistic Foundation: The Stability-Reactivity Paradox

To select the correct solvent, one must understand why fluorosulfates behave differently than triflates.

-

The Fluorine Effect: The S-F bond is highly stable due to the high bond dissociation energy and the tight hold of the fluorine on the sulfur center. This prevents non-specific hydrolysis in protic solvents (water/alcohols).

-

Activation Requirement: While stable, the Ar-OSO₂F bond is difficult to break. Successful substitution (at the Aryl Carbon) requires either:

-

Oxidative Addition (Pd/Ni): Requires solvents that stabilize the metal-ligand complex but do not inhibit the catalytic cycle.

-

Nucleophilic Attack (SₙAr): Requires polar aprotic solvents to strip the cation from the nucleophile, leaving a "naked," highly reactive anion.

-

Diagram 1: Solvent Selection Logic Tree

Caption: Decision matrix for selecting solvents based on reaction mechanism (Cross-coupling vs. SₙAr) and substrate properties.

Solvent Selection Matrix

The following table synthesizes solvent performance based on reaction type and mechanistic requirements.

| Solvent Class | Specific Solvents | Primary Application | Mechanistic Advantage | Critical Limitation |

| Aqueous / Biphasic | Water, H₂O/EtOH, H₂O/THF | Suzuki-Miyaura, Sonogashira | Unique to Fluorosulfates. High surface tension drives hydrophobic effect; F-H bonding stabilizes leaving group. | Poor solubility of highly lipophilic substrates; requires phase transfer if not using surfactants. |

| Ethers | 1,4-Dioxane, THF, 2-MeTHF | Buchwald-Hartwig, Negishi | Standard for Pd-catalysis. Solubilizes wide range of ligands (e.g., Xantphos, BrettPhos). | THF boils too low (66°C) for activating deactivated fluorosulfates; Dioxane is preferred (101°C). |

| Polar Aprotic | DMF, DMSO, NMP | SₙAr, Carbonylation | High dielectric constant dissociates ion pairs, maximizing nucleophile reactivity. | High boiling point makes removal difficult; can coordinate to Pd, potentially poisoning catalyst in some cycles. |

| Nitriles | Acetonitrile (MeCN) | Sonogashira, General Screening | "Happy medium" polarity; easy workup. | Often less effective than Water or DMF for fluorosulfates specifically (lower rates observed). |

Detailed Experimental Protocols

Protocol A: "Open-Flask" Suzuki-Miyaura Coupling in Water

Context: This protocol leverages the hydrolytic stability of fluorosulfates, allowing for a green, surfactant-free reaction often cited by the Sharpless lab.

Materials:

-

Aryl Fluorosulfate (1.0 equiv)[1]

-

Aryl Boronic Acid (1.2 equiv)

-

Pd(OAc)₂ (1–3 mol%) – Note: Ligand-free conditions often work in water.

-

Triethylamine (Et₃N) (3.0 equiv)[1]

-

Solvent: Degassed Water (or 4:1 Water/Ethanol if solubility is poor).

Workflow:

-

Charge: In a round-bottom flask equipped with a stir bar, add the Aryl Fluorosulfate and Aryl Boronic Acid.

-

Solvent: Add Water (concentration ~0.2 M). The substrates may not dissolve completely; this is normal (reaction often occurs "on water" or in micelles).

-

Reaction: Stir vigorously at room temperature (open to air is often tolerated, but N₂ atmosphere ensures reproducibility).

-

Optimization: If conversion is <50% after 2h, heat to 50°C.

-

-

Workup: Extract with EtOAc. The aqueous phase retains the fluoride salts and excess base.

Validation Check:

-

TLC: Fluorosulfates are less polar than phenols but more polar than halides.

-

Mechanism: The base (Et₃N) activates the boronic acid, while water stabilizes the departing fluoride ion via H-bonding, driving the equilibrium.

Protocol B: Buchwald-Hartwig Amination in Dioxane

Context: For C-N bond formation, water is unsuitable due to amine protonation/solubility. Anhydrous dioxane is the gold standard here to reach the activation energy required to break the Ar-OSO₂F bond.

Materials:

-

Aryl Fluorosulfate (1.0 equiv)[1]

-

Amine (1.2 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%) + Xantphos (3 mol%)

-

Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄ (3.0 equiv)

-

Solvent: Anhydrous 1,4-Dioxane.

Workflow:

-

Inert Setup: Flame-dry a reaction vial and cool under Argon/Nitrogen.

-

Solubilization: Add Aryl Fluorosulfate, Amine, Base, and Ligand/Catalyst.

-

Solvent Addition: Add Dioxane (0.15 M). Sparge with Argon for 5 mins.

-

Heat: Seal and heat to 80–100°C .

-

Critical Note: Fluorosulfates are less reactive than triflates. While triflates might react at 60°C, fluorosulfates often require the boost to 100°C.

-

-

Monitoring: Monitor by LCMS. The leaving group (OSO₂F⁻) is invisible in UV, so track the consumption of the starting material (M+).

Diagram 2: Experimental Workflow (Protocol B)

Caption: Step-by-step workflow for Pd-catalyzed amination of fluorosulfates in dioxane.

Troubleshooting & Optimization

If the reaction stalls, the solvent is often the first variable to adjust.

| Observation | Diagnosis | Solvent Adjustment |

| Starting Material Intact | Activation energy too high; Pd not inserting. | Switch from THF to Dioxane or Toluene to increase reaction temperature >100°C. |

| Hydrolysis to Phenol | Water/Base attacking Sulfur instead of Carbon. | Switch to strictly anhydrous Dioxane or DMF . Ensure base is dry (use Cs₂CO₃). |

| Catalyst Precipitation | Pd-black formation ("death" of catalyst). | Switch to DMF or DMSO to better stabilize the cationic Pd-intermediates. |

| Poor Conversion (SₙAr) | Nucleophile too "tight" with cation. | Switch to DMSO or NMP to strip the cation and increase nucleophilicity. |

References

-

Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

-

Chen, Q., et al. (2015).[1] "Palladium-Catalyzed, Ligand-Free Suzuki Reaction in Water Using Aryl Fluorosulfates." Organic Letters. [Link]

-

Hanley, P. S., et al. (2016). "Palladium-Catalyzed Amination of Aryl Fluorosulfates." ACS Catalysis. [Link]

-

Baran, P. S., et al. (2011). "Practical Synthesis of Aryl Fluorosulfates." Journal of the American Chemical Society. [Link]

Sources

Application Note: Late-Stage Functionalization of Pharmaceuticals using Pentafluoroisopropyl Fluorosulfate

This Application Note is designed for researchers in medicinal chemistry and process development. It details the use of 1,1,1,3,3-Pentafluoroisopropyl fluorosulfate as a specialized reagent for the late-stage introduction of the pharmacologically privileged pentafluoroisopropyl group.

Executive Summary

The optimization of lead compounds often requires the modulation of physicochemical properties (lipophilicity, pKa) and metabolic stability without altering the core scaffold. The 1,1,1,3,3-pentafluoroisopropyl group (

This guide details the protocol for using This compound (CAS 933668-27-0) as an electrophilic alkylating agent. Unlike traditional iodides or triflates, the fluorosulfate (

Reagent Profile & Mechanistic Insight

Chemical Identity[1]

-

CAS Number: 933668-27-0[1]

-

Structure:

-

Role: Electrophilic source of the pentafluoroisopropyl group (

).

Mechanism of Action: The "Super-Leaving" Group

While aryl fluorosulfates are stable reagents for SuFEx (Sulfur-Fluoride Exchange) click chemistry, alkyl fluorosulfates behave as potent alkylating agents. The fluorosulfate anion (

The reaction proceeds via a nucleophilic substitution (

Key Advantages over Perfluoroalkyl Iodides:

-

No Redox Required: Avoids the need for radical initiators or metal catalysts often required to activate

bonds. -

Atom Economy: Generates the stable fluorosulfate anion as the only byproduct.

-

Late-Stage Compatibility: Tolerates diverse functional groups (amides, esters, heterocycles) common in finished drug molecules.

Mechanistic Pathway Diagram

Caption: Nucleophilic substitution pathway. The drug nucleophile attacks the electrophilic carbon, displacing the fluorosulfate anion.

Experimental Protocols

General Considerations

-

Solvent: Polar aprotic solvents (DMF, DMSO, NMP) accelerate the reaction by stabilizing the transition state. Acetonitrile (MeCN) is preferred for ease of workup.

-

Base: A non-nucleophilic base (e.g.,

, BEMP, or NaH) is required to deprotonate the nucleophile. -

Stoichiometry: Use 1.2 – 1.5 equivalents of the fluorosulfate reagent relative to the substrate.

Protocol A: O-Alkylation of Phenols (Ether Synthesis)

Target: Improving metabolic stability of phenolic drugs (e.g., Propofol analogs, Estradiol derivatives).

Materials:

-

Substrate (Phenol derivative): 1.0 equiv (e.g., 0.5 mmol)

-

Reagent (this compound): 1.5 equiv

-

Base: Cesium Carbonate (

): 2.0 equiv -

Solvent: Anhydrous DMF (2.0 mL)

Step-by-Step Procedure:

-

Activation: In a flame-dried reaction vial equipped with a stir bar, dissolve the phenolic substrate (1.0 equiv) in anhydrous DMF under an inert atmosphere (

or Ar). -

Deprotonation: Add

(2.0 equiv) in one portion. Stir at room temperature for 15 minutes to generate the phenoxide anion. Note: The mixture may become heterogeneous. -

Addition: Add this compound (1.5 equiv) dropwise via syringe.

-

Reaction: Seal the vial and heat to 60°C for 4–12 hours. Monitor conversion by LC-MS (Note: The product will be significantly more lipophilic/non-polar than the starting material).

-

Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (

) to remove DMF and salts. Wash the organic layer with brine, dry over -

Purification: Purify via silica gel flash chromatography. The fluorinated product often elutes much earlier than the phenol.

Protocol B: N-Alkylation of Heterocycles

Target: Modulating pKa of piperazines, pyrazoles, or indoles.

Materials:

-

Substrate (e.g., Indole or Pyrazole): 1.0 equiv

-

Reagent: 1.5 equiv

-

Base: Sodium Hydride (NaH, 60% dispersion): 1.2 equiv

-

Solvent: Anhydrous THF or DMF

Step-by-Step Procedure:

-

Preparation: Dissolve the heterocyclic substrate in anhydrous THF at 0°C.

-